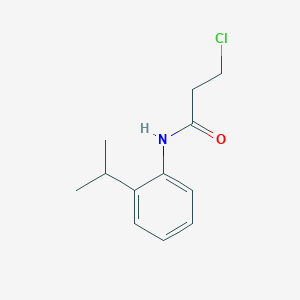
3-chloro-N-(2-isopropylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(2-isopropylphenyl)propanamide is a chemical compound with the CAS Number: 560078-34-4 . It has a molecular weight of 225.72 and its IUPAC name is 3-chloro-N-(2-isopropylphenyl)propanamide . This compound is typically in solid form .
Molecular Structure Analysis
The molecular formula of 3-chloro-N-(2-isopropylphenyl)propanamide is C12H16ClNO . The InChI code for this compound is 1S/C12H16ClNO/c1-9(2)10-5-3-4-6-11(10)14-12(15)7-8-13/h3-6,9H,7-8H2,1-2H3,(H,14,15) .Physical And Chemical Properties Analysis
The physical form of 3-chloro-N-(2-isopropylphenyl)propanamide is solid . It has a molecular weight of 225.71g/mol. Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the web search results.Wissenschaftliche Forschungsanwendungen
Propofol Infusion Syndrome
A review on Propofol, a chemical with a somewhat related structure due to its usage of chloro and phenyl groups, discusses its applications in anesthesia and the rare but severe complication known as Propofol Infusion Syndrome (PRIS). This syndrome is characterized by metabolic acidosis, rhabdomyolysis, arrhythmias, and other severe conditions, highlighting the importance of cautious application in medical settings (Fodale & Monaca, 2008).
Environmental Impact of Chlorophenols
Another study evaluates the impact of chlorophenols, which share the chloro- and phenyl- components of the target compound, on the aquatic environment. The research indicates moderate toxic effects on mammalian and aquatic life, with significant toxicity upon long-term exposure to certain chlorophenols, demonstrating the environmental considerations of using such compounds (Krijgsheld & Gen, 1986).
Acrylamide in Baking Products
Research on acrylamide, though structurally different, provides an example of scientific interest in the toxic properties and formation mechanisms of chemical compounds in food products. This study discusses the factors affecting acrylamide formation in bakery products and guidelines to reduce its levels, reflecting the health-related research applications of chemical compounds (Keramat et al., 2011).
Chlorogenic Acid: Pharmacological Review
Chlorogenic Acid, featuring a chloro group in its structure, is reviewed for its wide range of biological and pharmacological effects. This includes antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities, underscoring the medicinal research applications of chloro-containing compounds (Naveed et al., 2018).
Environmental and Health Impacts of Acrylamide
A comprehensive review discusses the occurrence, synthesis, toxicity, and detection methods for acrylamide, a compound known for its neurotoxic and carcinogenic nature, in processed foods. Highlighting the importance of detection methods such as biosensors for managing its risks (Pundir, Yadav, & Chhillar, 2019).
Safety and Hazards
The safety data sheet for 3-chloro-N-(2-isopropylphenyl)propanamide suggests that it should not be released into the environment . In case of inhalation, skin contact, eye contact, or if swallowed, medical attention should be sought . It also suggests using personal protective equipment and ensuring adequate ventilation while handling this compound .
Eigenschaften
IUPAC Name |
3-chloro-N-(2-propan-2-ylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-9(2)10-5-3-4-6-11(10)14-12(15)7-8-13/h3-6,9H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVNYPWZRZDETF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408854 |
Source


|
| Record name | 3-chloro-N-(2-isopropylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-isopropylphenyl)propanamide | |
CAS RN |
560078-34-4 |
Source


|
| Record name | 3-chloro-N-(2-isopropylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Amino-N-(3-chloro-4-fluorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide](/img/structure/B461418.png)
![5-amino-N-(2-phenoxyphenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide](/img/structure/B461420.png)
![5-amino-N-[4-chloro-2-(trifluoromethyl)phenyl]-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide](/img/structure/B461422.png)
![5-amino-N-(2,5-dimethylphenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide](/img/structure/B461424.png)
![5-Amino-N-benzyl-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide](/img/structure/B461425.png)
![5-amino-N-(2-ethylphenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide](/img/structure/B461426.png)
![5-amino-N-[(2-chlorophenyl)methyl]-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide](/img/structure/B461427.png)
![8-amino-N-(4-bromo-2-fluorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B461428.png)
![5-amino-N-[2-(1H-indol-3-yl)ethyl]-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraene-6-carboxamide](/img/structure/B461429.png)
![3-amino-N-(3-chlorophenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B461433.png)
![3-amino-6-methyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B461435.png)
![2-amino-4-(9-ethyl-9H-carbazol-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B461438.png)
![ethyl 4-{[(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)carbonyl]amino}benzoate](/img/structure/B461439.png)
![5-amino-N-(2,4-dichlorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide](/img/structure/B461440.png)